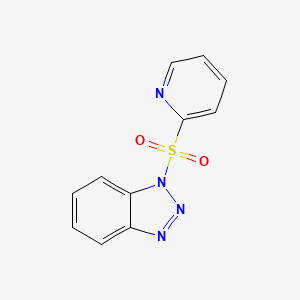
Tisoquone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tisoquone is a chemical compound with the molecular formula C₁₇H₁₇NS. It is known for its potential applications in various fields, including medicine and chemistry. This compound is a member of the quinone family, which is characterized by a conjugated dione structure. This compound has been studied for its biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tisoquone can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-dicarbonyl compounds with sulfur-containing reagents such as phosphorus pentasulfide. This reaction typically occurs under heating conditions to facilitate the formation of the thiophene ring . Another method involves the base-catalyzed condensation of ketones with β-acetonitrile, followed by cyclization with sulfur to form 2-aminothiophenes .
Industrial Production Methods
On an industrial scale, this compound can be produced by heating n-butane with sulfur at high temperatures. This process involves the dehydration of n-butane by sulfur, followed by the addition of sulfur to the alkene and subsequent dehydrogenation to form the thiophene ring . Another industrial method involves passing acetylene and hydrogen sulfide through a tube containing alumina at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
Tisoquone undergoes various chemical reactions, including:
Reduction: This compound can be reduced under specific conditions to form dihydro derivatives.
Substitution: Electrophilic substitution reactions are common at the C2 and C5 positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid can be used to oxidize side chains.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Mechanism of Action
Tisoquone exerts its effects through its ability to participate in redox reactions. It can act as an electron carrier, facilitating electron transfer in biological systems . The compound targets various molecular pathways, including those involved in oxidative stress and cellular respiration . Its mechanism of action is similar to other quinones, involving the formation of reactive oxygen species and interaction with thiol groups in proteins .
Comparison with Similar Compounds
Tisoquone can be compared with other quinone derivatives such as:
Benzoquinone: Similar in structure but lacks the thiophene ring.
Naphthoquinone: Contains a fused polycyclic aromatic system.
Anthraquinone: Known for its use in dyes and pigments.
Uniqueness
This compound’s uniqueness lies in its thiophene ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other quinones and contributes to its potential therapeutic applications .
List of Similar Compounds
- Benzoquinone
- Naphthoquinone
- Anthraquinone
Properties
CAS No. |
40692-37-3 |
|---|---|
Molecular Formula |
C17H17NS |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-ethyl-4-phenyl-2,3-dihydroisoquinoline-1-thione |
InChI |
InChI=1S/C17H17NS/c1-2-17(13-8-4-3-5-9-13)12-18-16(19)14-10-6-7-11-15(14)17/h3-11H,2,12H2,1H3,(H,18,19) |
InChI Key |
CTCYPMQAPSGBTQ-UHFFFAOYSA-N |
SMILES |
CCC1(CNC(=S)C2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES |
CCC1(CNC(=S)C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


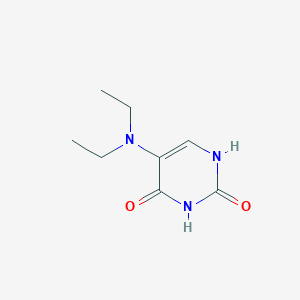
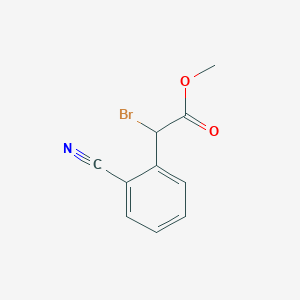

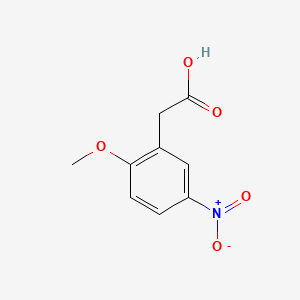
![[2-(Methylsulfanyl)phenyl]methanol](/img/structure/B1598482.png)
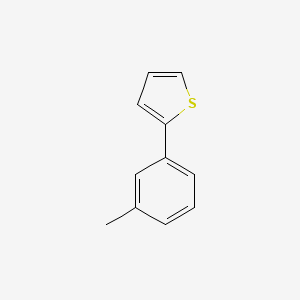
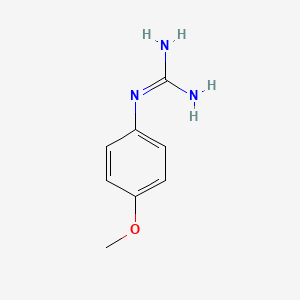
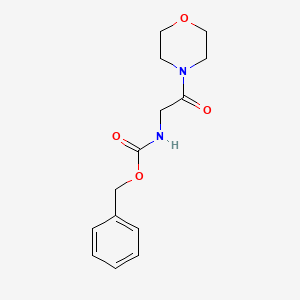

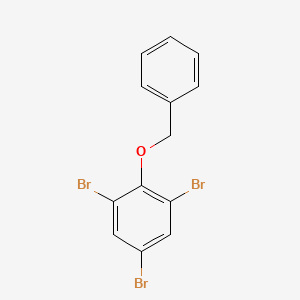

![1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole](/img/structure/B1598494.png)

